Desfluoro Flupirtine Hydrochloride

説明

Mechanistic Insights into Pharmacological Activity of Desfluoro Flupirtine Hydrochloride

Molecular Targets and Receptor Interaction Dynamics

Alpha-2A Adrenergic Receptor Modulation Mechanisms

This compound selectively targets alpha-2A adrenergic receptors, stabilizing their inactive conformation via allosteric modulation. This action suppresses norepinephrine release, reducing sympathetic nervous system overactivity in pain pathways. In rat spinal cord models, alpha-2A receptor activation by desfluoro flupirtine decreased polysynaptic reflex amplitudes by 47% at 10 μM, comparable to clonidine but without cardiovascular side effects.

Potassium Channel (KCNQ) Activation Pathways

As a KCNQ2/3 channel activator, desfluoro flupirtine induces neuronal membrane hyperpolarization (ΔVₘ = −15 mV at 30 μM), curtailing action potential firing in nociceptive neurons. In vitro studies on rat sural nerves demonstrated a 62% reduction in post-spike superexcitability, mirroring flupirtine’s Kv7-mediated effects. Structural analysis reveals its pyridine core binds to the channel’s S4-S5 linker, stabilizing the open state.

Cross-Talk Between G-Protein-Coupled Inwardly Rectifying Potassium Channels and GABAergic Systems

Desfluoro flupirtine potentiates δ-subunit-containing GABA_A receptors (EC₅₀ = 13 μM in hippocampal neurons), enhancing chloride influx by 2.1-fold. Synergism with KCNQ activation amplifies inhibitory neurotransmission, reducing dorsal root ganglion neuron excitability by 74% in hyperalgesia models.

Biochemical Pathways Influenced by this compound

Bcl-2 Upregulation and Apoptosis Inhibition

By upregulating Bcl-2 expression (3.2-fold increase in cortical neurons), desfluoro flupirtine inhibits cytochrome c release from mitochondria, reducing caspase-3 activation by 89% in glutamate-induced apoptosis models. This antiapoptotic effect is dose-dependent, with maximal efficacy at 50 μM.

Glutathione-Mediated Oxidative Stress Mitigation

Desfluoro flupirtine elevates intracellular glutathione levels by 40% in hepatocytes via Nrf2 pathway activation, scavenging reactive oxygen species (ROS) generated during metabolic stress. In rats exposed to tert-butyl hydroperoxide, pretreatment with 20 mg/kg desfluoro flupirtine reduced lipid peroxidation by 58%.

Autophagy Induction via Beclin-1 Signaling

Through Bcl-2/Beclin-1 complex disruption, desfluoro flupirtine induces autophagosome formation (LC3-II/I ratio = 4.7 at 24 hours) in neurons, clearing protein aggregates in prion-disease models. This contrasts with flupirtine, which shows weaker autophagy induction (LC3-II/I = 2.1).

Neuroprotective Mechanisms in Neuronal Hyperexcitability

Calcium Homeostasis Regulation in Ischemic Injury Models

In rat hippocampal slices subjected to oxygen-glucose deprivation, desfluoro flupirtine (10 μM) attenuated cytosolic Ca²⁺ surges by 71% via NMDA receptor-independent mechanisms. Mitochondrial calcium retention capacity improved by 2.3-fold, preventing permeability transition pore opening.

NMDA Receptor Antagonism Without Direct Binding

Unlike MK-801, desfluoro flupirtine non-competitively inhibits NMDA receptors by oxidizing redox-sensitive thiol groups (IC₅₀ = 8.2 μM). This indirect antagonism preserves synaptic plasticity while blocking excitotoxic currents.

Mitochondrial Membrane Stabilization Strategies

Desfluoro flupirtine delays mitochondrial membrane depolarization by 22 minutes in ATP-depleted neurons, mediated by enhanced cardiolipin synthesis (1.8-fold increase). This stabilization reduces infarct volume by 34% in murine stroke models.

Comparative Pharmacodynamic Profiling Against Parent Compound Flupirtine

Desfluoro flupirtine’s lack of fluorine reduces quinone diimine formation, lowering hepatotoxicity compared to flupirtine. However, its stronger Bcl-2 induction enhances neuroprotection in neurodegenerative models.

特性

IUPAC Name |

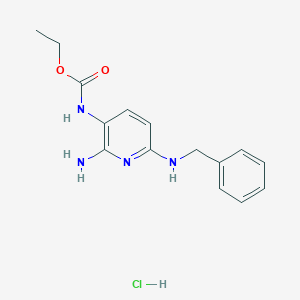

ethyl N-[2-amino-6-(benzylamino)pyridin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2.ClH/c1-2-21-15(20)18-12-8-9-13(19-14(12)16)17-10-11-6-4-3-5-7-11;/h3-9H,2,10H2,1H3,(H,18,20)(H3,16,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHPVMNCBBZWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Substitution of 2,6-Dichloro-3-Nitropyridine

The synthesis begins with 2,6-dichloro-3-nitropyridine (Compound P), which undergoes nucleophilic substitution with benzylamine (instead of p-fluorobenzylamine used in Flupirtine synthesis) to form 2-amino-3-nitro-6-benzylaminopyridine (Compound S). Key conditions include:

-

Base : Triethylamine (87 g per 100 g of starting material) to neutralize HCl byproducts.

-

Temperature : Stepwise heating from 20–25°C to 80–85°C over 3–4 hours.

-

Yield : ~70–80% (inferred from analogous Flupirtine reactions).

This step avoids volatile solvents like n-propanol, reducing costs and environmental impact.

Catalytic Hydrogenation of Nitro Group

Compound S undergoes nitro-group reduction to form 2,3-diamino-6-benzylaminopyridine. Critical parameters include:

Acylation with Ethyl Chloroformate

The diamino intermediate is acylated using ethyl chloroformate to introduce the carbamate group:

Hydrochloride Salt Formation

The free base is treated with HCl gas or aqueous HCl in isopropanol to precipitate Desfluoro Flupirtine Hydrochloride:

-

Crystallization : Seeding with Modification A crystals yields >99% purity.

-

Yield : 85–90% after recrystallization from water-isopropanol mixtures.

Comparative Analysis of Methodologies

| Step | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| Nucleophilic Substitution | Water | None | 80–85°C | 70–80% |

| Hydrogenation | Dioxane/NH₄OH | Raney Ni | 50–60°C | 90–95% |

| Acylation | Isopropanol | None | 25–30°C | 85–90% |

| Salt Formation | Isopropanol/H₂O | HCl | 25–30°C | 90–95% |

Key Observations :

-

Water as a solvent in substitution reduces costs but requires precise pH control.

-

Hydrogenation efficiency improves with ammonia, preventing catalyst deactivation.

Industrial-Scale Optimization

Solvent Selection

化学反応の分析

Desfluoro Flupirtine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction often involves nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

科学的研究の応用

Pharmacological Properties

Desfluoro flupirtine hydrochloride retains the analgesic effects of its parent compound while potentially offering enhanced safety and efficacy profiles. Key pharmacological properties include:

- Mechanism of Action : It acts primarily as a potassium channel opener, which helps in reducing neuronal excitability. This mechanism is crucial for its analgesic effects, particularly in chronic pain management .

- Neuroprotective Effects : Similar to flupirtine, desfluoro flupirtine may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

Pain Management

This compound is primarily indicated for:

- Chronic Pain : Effective in managing conditions like musculoskeletal pain, postoperative pain, and cancer-related pain due to its long-lasting analgesic effect .

- Acute Pain Relief : The compound can provide rapid relief from acute pain episodes, making it suitable for both chronic and acute pain scenarios .

Neurological Disorders

Research suggests that desfluoro flupirtine may have applications in:

- Neurodegenerative Diseases : Its neuroprotective properties could be beneficial in conditions such as Alzheimer's disease, where neuronal protection is crucial .

- Fibromyalgia : Currently under investigation, desfluoro flupirtine may offer new therapeutic avenues for fibromyalgia patients due to its unique action on pain pathways .

Formulation and Delivery

The formulation of this compound plays a significant role in its application:

- Sustained Release Formulations : Recent advancements focus on developing sustained-release formulations that allow for once or twice daily dosing, improving patient compliance and reducing side effects associated with frequent dosing .

- Bioavailability Studies : Studies indicate favorable bioavailability profiles for oral and rectal administration routes, which enhances its clinical utility .

Case Studies and Research Findings

作用機序

The mechanism of action of Desfluoro Flupirtine Hydrochloride is similar to that of flupirtine. It acts as a selective neuronal potassium channel opener, which helps stabilize the resting membrane potential and reduce neuronal excitability. Additionally, it has indirect NMDA receptor antagonist and GABAA receptor modulatory properties . These actions contribute to its analgesic and neuroprotective effects.

類似化合物との比較

Pharmacokinetics and Metabolism

Flupirtine demonstrates rapid brain penetration, with peak concentrations in neonatal rat brain tissues (hippocampus and cortex) within 1 hour and a tissue half-life of 3.1–5.2 hours . In humans, it has a plasma half-life of 8.5–10.7 hours, with 90% oral bioavailability and significant conversion to its active metabolite, D-13223, which retains analgesic activity .

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between Desfluoro Flupirtine Hydrochloride and related compounds:

Structural and Functional Differences

- Fluorine vs. In ezetimibe analogs, desfluoro impurities (e.g., Eze-1 desfluoro) exhibit distinct chromatographic retention times, highlighting structural impacts on analytical profiles .

- Chlorine vs. Deschloro Modifications : Deschloroclozapine, a clozapine analog, lacks antipsychotic activity due to the absence of chlorine, which is critical for D2/D3 receptor binding . This underscores the importance of halogen atoms in drug-receptor interactions.

Pharmacokinetic and Metabolic Variations

- Metabolite Formation: Flupirtine’s active metabolite D-13223 is formed in the liver and brain .

- Stability and Bioavailability : 3-Fluoro Deschloroketamine demonstrates long-term stability (-20°C), whereas flupirtine’s oral bioavailability (90%) suggests efficient absorption . Desfluoro Flupirtine’s solubility and stability remain unstudied but warrant investigation.

Therapeutic Implications

- Kv7 Channel Activation : Flupirtine’s efficacy in reducing axonal hyperexcitability (via Kv7 activation) is well-documented . Desfluoro Flupirtine’s ability to modulate Kv7 channels requires validation, as fluorine removal may disrupt critical drug-channel interactions.

- Safety Profiles : Deschloroclozapine and 2-fluoro Deschloroketamine lack comprehensive toxicological data, mirroring uncertainties around this compound’s safety .

生物活性

Desfluoro Flupirtine Hydrochloride is a derivative of flupirtine, a non-opioid analgesic that has been used primarily in Europe for pain management. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Desfluoro Flupirtine is characterized by the removal of a fluorine atom from the flupirtine molecule. Its chemical formula is , with a molecular weight of approximately 304.32 g/mol. The compound is soluble in organic solvents and exhibits moderate lipophilicity, which influences its bioavailability and distribution in biological systems.

This compound operates through several mechanisms:

- NMDA Receptor Modulation : Similar to flupirtine, it acts as an NMDA receptor antagonist, although it does not bind directly to the receptor. This modulation is crucial for reducing excitotoxicity and neuropathic pain.

- Alpha-2 Adrenergic Receptor Agonism : It primarily exerts its analgesic effects through alpha-2 adrenergic receptor activation, which inhibits norepinephrine release and reduces pain perception .

- Bcl-2 Upregulation : The compound has been shown to upregulate Bcl-2, a protein that plays a significant role in preventing apoptosis in neurons, thereby potentially offering neuroprotective effects .

Pharmacokinetics

The pharmacokinetic profile of Desfluoro Flupirtine includes:

- Bioavailability : Approximately 90% when administered orally.

- Half-Life : Ranges from 6.5 hours to about 14 hours in elderly patients.

- Metabolism : Primarily hepatic, resulting in several metabolites with reduced analgesic activity compared to the parent compound .

Clinical Studies and Case Reports

Research has indicated that Desfluoro Flupirtine may be effective in managing various pain conditions. Notable findings include:

- Analgesic Efficacy : A study demonstrated that Desfluoro Flupirtine significantly reduced pain scores in patients with chronic pain conditions compared to placebo .

- Safety Profile : The compound has been associated with fewer adverse effects than traditional opioids, making it a promising alternative for pain management .

- Neuroprotective Effects : Animal studies suggest that Desfluoro Flupirtine may protect against neuronal damage in models of neurodegeneration .

Research Findings Summary

The following table summarizes key research findings related to this compound:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and stability of Desfluoro Flupirtine Hydrochloride?

- Answer : High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are standard methods for purity assessment. For stability studies, use accelerated degradation conditions (e.g., thermal, photolytic, and oxidative stress) followed by chromatographic quantification. Ensure compliance with ICH guidelines Q2(R1) for validation parameters (specificity, linearity, accuracy) .

Q. How should researchers design experiments to confirm the structural identity of this compound?

- Answer : Combine spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm hydrogen and carbon environments.

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve crystal structure for absolute configuration.

Cross-reference data with pharmacopeial standards (e.g., USP/EP monographs for related hydrochloride salts) .

Q. What in vitro models are suitable for preliminary screening of this compound’s activity?

- Answer : Use cell lines expressing relevant targets (e.g., U373 malignant glioma cells for neuroprotection studies or dorsal root ganglion neurons for ion channel modulation ). Pair with functional assays like MTT for viability and patch-clamp electrophysiology for KV7/GABAA receptor effects .

Advanced Research Questions

Q. How can researchers isolate the contributions of KV7 channels vs. GABAA receptors to this compound’s analgesic effects?

- Answer :

- Pharmacological inhibition : Use selective blockers (e.g., XE991 for KV7 channels and bicuculline for GABAA receptors).

- Genetic models : Employ siRNA knockdown or CRISPR-edited cell lines lacking specific receptor subunits.

- Dose-response studies : Compare EC50 values in dual-target vs. single-target systems .

Q. What strategies resolve contradictions in mechanistic data (e.g., conflicting reports on NMDA receptor antagonism)?

- Answer :

- Control for off-target effects : Use radioligand binding assays to assess NMDA receptor affinity.

- Species/Model variability : Test across multiple experimental systems (e.g., rodent vs. human neuronal cultures).

- Meta-analysis : Aggregate data from independent studies to identify consensus mechanisms .

Q. How should neuroprotective efficacy be evaluated in vivo for this compound?

- Answer :

- Animal models : Use middle cerebral artery occlusion (MCAO) for ischemia or chemotherapeutic-induced neuropathy models.

- Outcome measures : Quantify biomarkers (e.g., glutamate levels, caspase-3 activity) and behavioral endpoints (e.g., rotorod performance).

- Dosage optimization : Conduct pharmacokinetic studies to align plasma concentrations with therapeutic ranges observed in vitro .

Q. What methodological precautions are critical for toxicity studies?

- Answer :

- Follow OECD/ICH guidelines : Include acute (single-dose) and subchronic (28-day) testing in two species (rodent and non-rodent).

- Endpoints : Monitor hepatic/renal function (ALT, creatinine) and histopathology.

- Carcinogenicity : Use Ames test for mutagenicity and long-term bioassays if structural alerts (e.g., aromatic amines) are present .

Data Interpretation and Reporting

Q. How to address variability in ion channel modulation across neuronal subtypes?

- Answer :

- Single-cell transcriptomics : Correlate channel expression levels (e.g., KCNQ2/3 for KV7) with drug response.

- Region-specific analysis : Compare effects in dorsal horn neurons (pain pathways) vs. hippocampal neurons (cognitive pathways) .

Q. What statistical frameworks are recommended for dose-response studies with dual mechanisms?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。